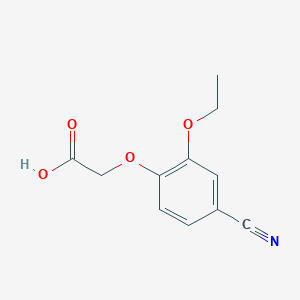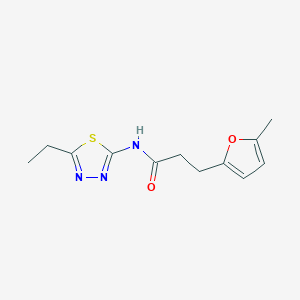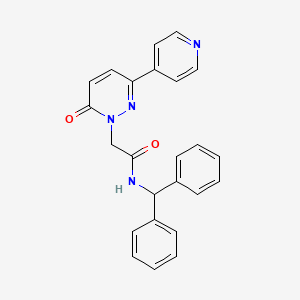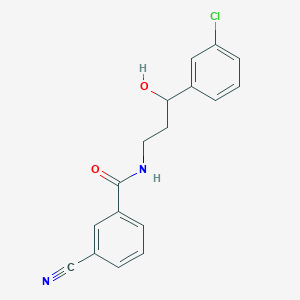
(E)-(2-Iodovinyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-(2-Iodovinyl)trimethylsilane” is a compound that contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . Trimethylsilane is a colorless, odorless, and highly-flammable gas .
Synthesis Analysis
Trimethylsilyl groups are not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . An improved robust procedure for the synthesis of organosulfates with different functional groups has been reported .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . The molecular weight of trimethylsilane is 74.1970 .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Trimethylsilane is a colorless, odorless, and highly-flammable gas . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .Wissenschaftliche Forschungsanwendungen
However, the importance of such compounds in scientific research, especially in chemistry and materials science, can be inferred from studies involving other related organo-silicon compounds and their applications. For instance, organo-silicon compounds have been reviewed for their modifications and applications in various fields, including surface treatment, hydrophobation, and enhancements in properties like durability and fire resistance when applied to different substrates such as wood and metals:
Modification of Wood with Silicon Compounds : This study discusses various organo-silicon compounds, including organo-functional silanes and trimethylsilyl derivatives, for impregnation and surface treatment of wood. The treatments improve dimensional stability, durability, and fire resistance, and are recommended for use under specific environmental conditions (Mai & Militz, 2004)[https://consensus.app/papers/modification-wood-silicon-compounds-treatment-systems-mai/344392a9901b58bd8e52d2763b372442/?utm_source=chatgpt].
Protective Silicone Coatings : Another study reviews the development of protective coatings synthesized from polydimethylsiloxane (PDMS) derivatives, highlighting their application as films on metal substrates to protect surfaces from environmental influences. These coatings are discussed in terms of their barrier properties and potential as protective applications in anticorrosion, anti-biofouling, and other areas (Eduok et al., 2017)[https://consensus.app/papers/developments-applications-protective-silicone-coatings-eduok/740afcdc42175c0cb1d8dbd16e829043/?utm_source=chatgpt].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Trimethylsilane is a standard high-purity offering for Low-k semiconductor applications . The chemistry of a biomaterial directly contributes to its interaction with biological environments . Therefore, the future directions of “(E)-(2-Iodovinyl)trimethylsilane” could be in the development of new materials and the establishment of structure–function relationships .
Eigenschaften
IUPAC Name |
[(E)-2-iodoethenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRULIZTYHNKIG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-Iodovinyl)trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]but-2-enamide](/img/structure/B2695694.png)
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)
![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)



![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)